N,N-Diethyl-N'-phenylmethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

1783-28-4 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

N,N-diethyl-N'-phenylmethanimidamide |

InChI |

InChI=1S/C11H16N2/c1-3-13(4-2)10-12-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

InChI Key |

YNDWGMJUIJQILC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C=NC1=CC=CC=C1 |

Origin of Product |

United States |

Significance of Amidine Functionality in Organic Chemistry

The amidine functional group, characterized by the R-C(=NR')-NR''R''' moiety, is a cornerstone in various areas of organic chemistry. Its unique structural and electronic properties impart a range of reactivities and applications.

Amidines are recognized for their strong basicity, which surpasses that of amines and amides. This heightened basicity is attributed to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stabilized amidinium cation. This property makes them valuable as catalysts and non-nucleophilic bases in a variety of organic transformations.

Furthermore, the amidine group serves as a versatile synthon in the synthesis of a wide array of heterocyclic compounds. The presence of both nucleophilic and electrophilic centers within the amidine framework allows for diverse cyclization strategies, leading to the formation of valuable nitrogen-containing ring systems. These heterocyclic products are often scaffolds for pharmaceuticals and other biologically active molecules. The utility of amidines also extends to their use as ligands in coordination chemistry and organometallic catalysis.

Overview of N,n Diethyl N Phenylmethanimidamide As a Representative Acyclic N Arylamidine

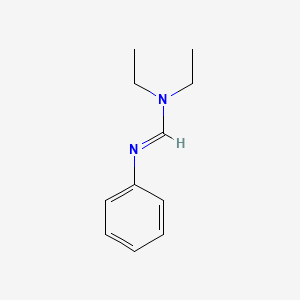

N,N-Diethyl-N'-phenylmethanimidamide is an acyclic N-arylamidine. Its structure features a central carbon atom double-bonded to a nitrogen atom, which is in turn bonded to a phenyl group (the 'N'-aryl' component). The same central carbon is also single-bonded to a nitrogen atom that is part of a diethylamino group. The 'methanimidamide' core indicates a single carbon atom at the center of the amidine functionality.

As a specific member of the N-arylamidine family, its properties are influenced by the electronic effects of the phenyl group and the steric and electronic contributions of the diethylamino group. While specific experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be estimated based on related structures and general chemical principles.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 250-300 °C |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

| pKa (of conjugate acid) | Estimated to be in the range of 10-12 |

Research Trajectories Pertaining to N,n Diethyl N Phenylmethanimidamide

Direct Synthetic Routes for this compound

Synthesis via Urea (B33335) Precursors and Hydrosilylation Catalysis

The synthesis of this compound from its corresponding urea precursor, N,N-diethyl-N'-phenylurea, through a deoxygenative hydrosilylation reaction represents a theoretically plausible but currently underexplored synthetic pathway. This approach is predicated on the broader success of hydrosilylation in reducing various carbonyl compounds, including amides, to their corresponding amines or other reduced congeners. The core of this proposed methodology involves the activation of the carbonyl group of the urea by a suitable catalyst, followed by reduction with a hydrosilane.

For the proposed synthesis of this compound, a hypothetical reaction scheme would involve the treatment of N,N-diethyl-N'-phenylurea with a hydrosilane, such as phenylsilane (B129415) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a suitable catalyst. The choice of catalyst would be critical and could potentially include base metal catalysts known for their efficacy in C-O bond cleavage under hydrosilylation conditions.

Table 1: Hypothetical Reaction Conditions for Hydrosilylation of N,N-Diethyl-N'-phenylurea

| Parameter | Proposed Condition |

| Precursor | N,N-Diethyl-N'-phenylurea |

| Reducing Agent | Phenylsilane (PhSiH₃) or PMHS |

| Catalyst | Base metal complex (e.g., Fe, Co, Ni) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, THF) |

| Temperature | Elevated (e.g., 80-120 °C) |

It is important to note that the successful implementation of this method would require careful optimization of the reaction parameters, including the choice of catalyst, silane (B1218182), solvent, and temperature, to favor the formation of the formamidine (B1211174) over potential side products.

Exploration of Alternative Precursors and Reaction Conditions

Beyond urea precursors, other starting materials can be envisaged for the direct synthesis of this compound. One such alternative involves the reaction of N,N-diethylformamide with aniline (B41778). This transformation can be promoted by a variety of activating agents that convert the formamide (B127407) into a more electrophilic species, which is then susceptible to nucleophilic attack by the aniline.

For instance, the use of phosphorus oxychloride (POCl₃) with N,N-diethylformamide generates a Vilsmeier-type reagent, a chloroiminium ion, which can then react with aniline to furnish the desired formamidine. Similarly, other activating agents like phenyl chloroformate have been shown to react with N,N-dialkylformamides to produce a reactive intermediate that subsequently reacts with amines to yield formamidines.

Another potential precursor is N-phenylformamide, which could theoretically be N,N-diethylaminomethylated. However, this approach is less common. The direct N-alkylation of N-phenylformamide with diethylamine (B46881) would be challenging due to the relatively low nucleophilicity of the formamide nitrogen.

General Amidination Strategies Applicable to N-Aryl-N',N'-Dialkylformamidines

Formation from Imidoyl Halides

A classical and reliable method for the synthesis of N-aryl-N',N'-dialkylformamidines involves the reaction of an imidoyl halide with a secondary amine. In this approach, an N-arylformamide is first converted to the corresponding imidoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. The resulting N-phenylformimidoyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with a dialkylamine, such as diethylamine, to afford the target formamidine.

The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride that is generated. This method is quite general and allows for the synthesis of a wide variety of N-aryl-N',N'-dialkylformamidines by varying the aniline and dialkylamine components.

Table 2: Synthesis of N-Aryl-N',N'-Dialkylformamidines via Imidoyl Halides

| Starting Amide | Chlorinating Agent | Amine | Product |

| N-Phenylformamide | SOCl₂ | Diethylamine | This compound |

| N-(4-chlorophenyl)formamide | PCl₅ | Dimethylamine | N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide |

| N-(p-tolyl)formamide | (COCl)₂ | Dipropylamine | N,N-Dipropyl-N'-(p-tolyl)methanimidamide |

Condensation Reactions with Amines

Condensation reactions provide a direct and atom-economical route to N-aryl-N',N'-dialkylformamidines. A prevalent method in this category is the reaction of an aniline with a formamide equivalent, such as a dialkylformamide dimethyl acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) or triethyl orthoformate in the presence of the corresponding aniline.

The reaction of an aniline with DMF-DMA typically proceeds under thermal conditions, with the elimination of two equivalents of methanol (B129727), to yield the desired N-aryl-N',N'-dimethylformamidine. For the synthesis of N,N-diethyl derivatives, the corresponding N,N-diethylformamide diethyl acetal could be employed.

Alternatively, the condensation of an aniline (2 equivalents) with triethyl orthoformate (1 equivalent) can produce symmetrical N,N'-diarylformamidines. To generate unsymmetrical N-aryl-N',N'-dialkylformamidines, a stepwise approach is necessary. First, the aniline can be reacted with triethyl orthoformate to form an intermediate ethyl N-arylformimidate. Subsequent reaction of this intermediate with a dialkylamine, such as diethylamine, yields the target this compound. This reaction can often be catalyzed by Lewis acids, such as iron(III) chloride, to improve reaction rates and yields.

Another important condensation method is the Vilsmeier-Haack reaction. In the context of formamidine synthesis, this involves the reaction of an N,N-dialkylformamide with an activating agent like phosphorus oxychloride to form the electrophilic Vilsmeier reagent. This reagent then reacts with an aniline to give the corresponding formamidinium salt, which upon basic workup, yields the free formamidine.

Table 3: Condensation Reactions for N-Aryl-N',N'-Dialkylformamidine Synthesis

| Aniline | Formamide Source/Reagent | Catalyst/Conditions | Product Class |

| Aniline | N,N-Dimethylformamide dimethyl acetal | Heat | N'-Aryl-N,N-dimethylformamidines |

| Substituted Anilines | Triethyl orthoformate / Diethylamine | Lewis Acid (e.g., FeCl₃) | N'-Aryl-N,N-diethylformamidines |

| Aniline | N,N-Diethylformamide / POCl₃ | Inert solvent, then base | N'-Aryl-N,N-diethylformamidines |

Transition Metal-Catalyzed Amidation Approaches

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. While the direct N-arylation of formamides is less common, the N-arylation of amidines and guanidines using transition metal catalysts is a well-established field. These methods typically involve the coupling of an amidine with an aryl halide or pseudohalide in the presence of a palladium, copper, or other transition metal catalyst.

For the synthesis of N-aryl-N',N'-dialkylformamidines, this would entail the coupling of a pre-formed N,N-dialkylformamidine with an arylating agent like phenyl bromide or phenyl iodide. The reaction is conducted in the presence of a suitable ligand for the metal and a base. This approach is particularly useful for introducing a wide range of aryl groups with various functional groups onto the amidine nitrogen.

Furthermore, transition metal catalysis can be applied in tandem with other reactions. For example, catalytic guanylation reactions of amines with carbodiimides, which are structurally related to formamidines, have been developed. While not a direct synthesis of the target compound, these methodologies highlight the potential for developing novel transition metal-catalyzed routes to N-aryl-N',N'-dialkylformamidines.

Sustainable Synthesis Protocols for Amidine Structures

The development of sustainable synthetic methods for amidines is a significant focus in modern chemistry, driven by the need for environmentally benign and efficient chemical processes. These protocols aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the core principles of green chemistry.

Atom-Economical and Green Chemistry Methodologies

Atom economy is a fundamental concept in green chemistry that evaluates the efficiency of a chemical reaction by measuring the amount of starting materials that are incorporated into the final product. Methodologies with high atom economy are inherently less wasteful.

One of the most direct and atom-economical methods for synthesizing N-substituted amidines is the direct nucleophilic addition of an amine to a nitrile. mdpi.com This one-step process can be challenging for unactivated nitriles, often requiring harsh conditions. mdpi.com However, recent advancements have led to more sustainable protocols. For instance, a copper-catalyzed system has been developed for the synthesis of N-substituted amidines from nitriles and amines. This reaction proceeds efficiently in the presence of a copper salt (CuCl), a base (Cs₂CO₃), and a ligand (2,2'-bipyridine) under an oxygen atmosphere, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent. mdpi.comresearchgate.net This method is considered more sustainable due to the use of a copper catalyst and oxygen as a green oxidant. mdpi.com

Another green approach involves the use of organolithium chemistry in sustainable ethereal solvents like 2-MeTHF or CPME. rsc.org This method allows for the synthesis of highly substituted amidines at room temperature under air and moisture, avoiding the need for inert atmospheres and intermediate purification steps. rsc.org The choice of the unsaturated starting material, such as carbodiimides or nitriles, directs the synthesis towards either guanidines or amidines. rsc.org

Enzymatic methods also represent a significant advancement in the green synthesis of related structures like amides, offering a potential blueprint for amidine synthesis. For example, Candida antarctica lipase (B570770) B (CALB) has been used as a biocatalyst for direct amide formation in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach is highly efficient, avoids hazardous reagents, and often yields pure products without extensive purification. nih.gov Solvent-free reaction conditions, such as the boric acid-catalyzed reaction between a carboxylic acid and urea to form amides, further exemplify green chemistry principles by eliminating solvent waste entirely. researchgate.net

Electrochemical methods are also emerging as a green alternative for constructing N-sulfonyl amidines. A multicomponent reaction using methanol as a green C1 source, secondary amines, and sulfonamides can be achieved through electrochemistry, showcasing a method with high atom economy. organic-chemistry.org

| Methodology | Key Features | Catalyst/Reagent | Solvent | Advantages | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Amine Addition to Nitriles | Direct synthesis of N-substituted amidines. | CuCl / Cs₂CO₃ / 2,2'-bipyridine (B1663995) | 2,2,2-Trifluoroethanol (TFE) | Uses a green oxidant (O₂), good to excellent yields. | mdpi.comresearchgate.net |

| Organolithium Chemistry | Selective synthesis of guanidines or amidines. | Organolithium reagents | 2-MeTHF or CPME (Sustainable solvents) | Air/moisture compatible, room temperature, no intermediate purification. | rsc.org |

| Enzymatic Synthesis (Amide Analogue) | Direct coupling of carboxylic acids and amines. | Candida antarctica lipase B (CALB) | Cyclopentyl methyl ether (CPME) | Highly efficient, avoids hazardous reagents, minimal purification. | nih.gov |

| Electrochemical Synthesis | Multicomponent reaction for N-sulfonyl amidines. | None (driven by electricity) | Methanol (as C1 source) | High atom economy, utilizes a green C1 source. | organic-chemistry.org |

| Solvent-Free Synthesis (Amide Analogue) | Direct heating of reactants. | Boric Acid | None | Eliminates solvent waste, simple and efficient. | researchgate.net |

Catalytic Dehydrogenative Coupling Approaches

Catalytic dehydrogenative coupling represents a highly atom-economical and sustainable strategy for forming chemical bonds, as it typically produces only hydrogen gas (H₂) as a byproduct. researchgate.net This approach has been extensively explored for the synthesis of amides and imines, and the principles are applicable to the formation of amidine structures.

The acceptorless dehydrogenative coupling (ADC) of alcohols and amines to form amides is a prime example of this technology. researchgate.net These reactions are often catalyzed by pincer-type complexes of transition metals like ruthenium and manganese. researchgate.netelsevierpure.com For instance, a pyridine-based PNN-ruthenium pincer complex can efficiently catalyze the synthesis of primary amides from alcohols and ammonia (B1221849) gas, liberating H₂ in the process. nih.govrsc.org This transformation is highly selective and avoids the formation of other nitrogen-containing byproducts like amines or imines. nih.govrsc.org The mechanism is believed to involve the dehydrogenation of a hemiaminal intermediate, which is energetically favored over its dehydration to an imine. nih.gov

Manganese, being an earth-abundant metal, offers a more sustainable alternative to precious metals like ruthenium. Manganese pincer complexes have been successfully employed as catalysts for the dehydrogenative coupling of primary amines with alcohols or esters to synthesize amides, with H₂ as the sole byproduct. elsevierpure.com

While direct dehydrogenative coupling to form C-N double bonds for imine synthesis is well-established, its application for amidines is an evolving area. nih.gov The synthesis of imines via the oxidative dehydrogenative homo-coupling of amines using a recyclable copper-based metal-organic framework (Cu-MOF) as a heterogeneous catalyst demonstrates a green and efficient approach under mild conditions. nih.gov Such catalytic systems hold promise for adaptation to amidine synthesis, potentially through the dehydrogenative coupling of an amine with an N-substituted imine or a related precursor.

| Reaction Type | Catalyst | Substrates | Product | Byproduct | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| Acceptorless Dehydrogenative Amide Synthesis | Pyridine-based PNN-Ruthenium pincer complex | Alcohols and Ammonia | Primary Amides | H₂ | Clean, atom-economical, highly selective. | nih.govrsc.org |

| Dehydrogenative Amide Synthesis | Manganese pincer complex | Primary Amines and Alcohols/Esters | Amides | H₂ | Uses an earth-abundant metal catalyst. | elsevierpure.com |

| Dehydrogenative Imine Synthesis | Copper-based Metal-Organic Framework (Cu-MOF) | Primary Amines (homo-coupling) | Imines | H₂O (with TBHP as oxidant) | Recyclable heterogeneous catalyst, mild conditions. | nih.gov |

| Acceptorless Dehydrogenative Coupling | Ruthenium pincer complexes | Alcohols and Amines | Amides | H₂ | Generates H₂ as a valuable resource, avoids coupling reagents. | researchgate.net |

Electronic Structure and Resonance Phenomena in Amidine Systems

The electronic structure of this compound is central to understanding its reactivity. The amidine functional group features a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement allows for significant delocalization of electron density through resonance.

The key resonance structures for the amidine moiety involve the delocalization of the lone pair of electrons from the sp³-hybridized diethylamino nitrogen atom into the π-system of the C=N double bond. This delocalization results in a partial positive charge on the diethylamino nitrogen and a partial negative charge on the imine nitrogen.

Resonance Structures of the Amidine Moiety:

Figure 1: Key resonance contributors for the amidine functional group in this compound.

This resonance has several important consequences for the molecule's structure and reactivity:

Bond Lengths: The C-N single bond to the diethylamino group will have some double bond character, making it shorter and stronger than a typical C-N single bond. Conversely, the C=N double bond will have some single bond character, making it slightly longer and weaker than a typical C=N double bond.

Planarity: The resonance stabilization is maximized when the atoms involved in the delocalized system are coplanar. This imparts a degree of planarity to the N-C-N fragment.

Electron Density: The imine nitrogen (N') is more electron-rich and therefore more nucleophilic and basic, while the diethylamino nitrogen (N) is less basic due to the delocalization of its lone pair.

The phenyl group attached to the imine nitrogen further influences the electronic structure through its own resonance and inductive effects. The phenyl ring can withdraw electron density from the amidine system via resonance, which can modulate the basicity and nucleophilicity of the nitrogen atoms.

Calculated Electronic Properties of a Model Formamidine System:

| Property | Value (Arbitrary Units) |

| Dipole Moment | ~2.5 - 3.5 D |

| N-C (diethylamino) Bond Order | ~1.3 - 1.5 |

| C=N (imine) Bond Order | ~1.7 - 1.9 |

| Partial Charge on N' (imine) | More negative |

| Partial Charge on N (diethylamino) | Less negative/Slightly positive |

Basicity and Protonation/Deprotonation Equilibria of this compound

Amidines are known to be strong organic bases, and this compound is no exception. The basicity arises from the availability of lone pairs of electrons on the nitrogen atoms, which can accept a proton.

Protonation occurs preferentially at the more electron-rich imine nitrogen (N'). Upon protonation, the resulting amidinium ion is significantly stabilized by resonance, with the positive charge being delocalized over both nitrogen atoms and the central carbon atom. This extensive charge delocalization is the primary reason for the high basicity of amidines.

Protonation Equilibrium:

Figure 2: Protonation of this compound at the imine nitrogen and resonance stabilization of the resulting amidinium cation.

The equilibrium between the neutral amidine and its conjugate acid (the amidinium ion) is dependent on the pKa of the amidinium ion and the pH of the medium. While the exact pKa of this compound is not widely reported, N,N'-disubstituted formamidines typically exhibit pKa values in the range of 10-12 in aqueous solution, making them stronger bases than most amines.

The substituents on the nitrogen atoms influence the basicity. The electron-donating ethyl groups on one nitrogen increase the electron density within the amidine system, enhancing its basicity. Conversely, the electron-withdrawing nature of the phenyl group on the other nitrogen tends to decrease the basicity compared to an N'-alkyl substituted amidine.

Deprotonation of the N-H group in the amidinium ion regenerates the neutral amidine. Deprotonation of the C-H bond of the formamidine core is generally not favored under normal conditions due to the relatively high pKa of this proton.

Nucleophilic Character of Amidine Nitrogen Atoms

The nitrogen atoms in this compound exhibit nucleophilic properties, with the imine nitrogen (N') being the more potent nucleophilic center. This is a direct consequence of the electronic structure discussed in section 3.1; the imine nitrogen has a higher electron density due to resonance.

The nucleophilicity of the amidine can be demonstrated in its reactions with various electrophiles. For instance, in alkylation reactions, the imine nitrogen will typically act as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

The diethylamino nitrogen, while possessing a lone pair, is a significantly weaker nucleophile. Its lone pair is delocalized into the amidine π-system, making it less available for donation to an electrophile. However, under certain conditions or with highly reactive electrophiles, reactions at this nitrogen cannot be entirely ruled out.

Factors Influencing Nucleophilicity:

| Factor | Influence on N' (imine) Nucleophilicity | Influence on N (diethylamino) Nucleophilicity |

| Resonance | Increased electron density, enhanced nucleophilicity | Delocalization of lone pair, reduced nucleophilicity |

| Inductive Effect | Phenyl group is electron-withdrawing, slightly reducing nucleophilicity | Ethyl groups are electron-donating, increasing electron density in the system |

| Steric Hindrance | Less sterically hindered than the diethylamino nitrogen | The two ethyl groups provide significant steric bulk, hindering attack at this nitrogen |

Electrophilic Transformations Involving Amidine Functional Groups

While the nitrogen atoms of the amidine are primarily nucleophilic, the amidine functional group can also undergo transformations where it reacts with nucleophiles, typically after activation of the central carbon atom to make it more electrophilic.

One common method for such activation involves the reaction of the amidine with an acylating or sulfonylating agent. This can lead to the formation of a reactive intermediate where the central carbon is more susceptible to nucleophilic attack.

For example, reaction with an acid chloride could potentially lead to an N-acylated amidinium species. The central carbon of this intermediate would be highly electrophilic and could be attacked by a nucleophile, leading to cleavage of the amidine or further transformation.

Another possibility is the reaction with strong electrophiles at the nitrogen atoms, which can alter the reactivity of the entire functional group. For instance, reaction with a strong acid leads to the formation of the amidinium ion. While the nitrogen atoms are no longer nucleophilic, the central carbon atom's electrophilicity is enhanced.

Hydrogen Bonding Interactions of Amidine Moieties

The amidine functional group in this compound can participate in hydrogen bonding, acting as a hydrogen bond acceptor. The electron-rich imine nitrogen (N') is the primary site for hydrogen bond acceptance. rsc.org

In the presence of a hydrogen bond donor, such as an alcohol or a primary/secondary amine, a hydrogen bond can form between the donor's acidic proton and the lone pair of the imine nitrogen.

Hydrogen Bonding Interaction:

Figure 3: this compound acting as a hydrogen bond acceptor with a generic hydrogen bond donor (H-D).

These hydrogen bonding interactions can play a significant role in the physical properties of the compound, such as its boiling point and solubility in protic solvents. They are also crucial in directing intermolecular interactions in the solid state and can influence the course of reactions in solution by stabilizing transition states or reactive intermediates.

If the amidine is protonated to form the amidinium ion, the N-H protons can act as hydrogen bond donors. This dual ability to accept and, when protonated, donate hydrogen bonds makes amidines versatile components in supramolecular chemistry. rsc.org

Mechanistic Insights into Reactions with Heterocyclic Systems

Amidines are valuable building blocks in the synthesis of various nitrogen-containing heterocyclic compounds. This compound can serve as a synthon for introducing a "N-C-N" fragment into a molecule.

The reactions often proceed through a condensation mechanism, where the amidine reacts with a bifunctional electrophile. The nucleophilic imine nitrogen typically initiates the reaction by attacking an electrophilic center in the reaction partner. This is often followed by an intramolecular cyclization and elimination of a small molecule, such as diethylamine.

For example, reaction with a β-dicarbonyl compound could potentially lead to the formation of a pyrimidine (B1678525) ring. The mechanism would likely involve:

Nucleophilic attack of the imine nitrogen of the amidine onto one of the carbonyl carbons of the dicarbonyl compound.

An intramolecular cyclization step where the other nitrogen attacks the second carbonyl group.

Dehydration and elimination of diethylamine to form the aromatic pyrimidine ring.

Illustrative Reaction Scheme for Pyrimidine Synthesis:

Figure 4: A plausible, generalized mechanism for the synthesis of a phenyl-substituted pyrimidine derivative from this compound and a 1,3-dicarbonyl compound.

The specific reaction pathways and the structure of the resulting heterocyclic system depend on the nature of the reaction partner and the reaction conditions (e.g., temperature, catalyst, solvent). The presence of the diethylamino group as a potential leaving group is a key feature in many of these cyclization reactions.

Applications of N,n Diethyl N Phenylmethanimidamide in Organic Synthesis

Role as a Precursor in N-Heterocycle Construction

No data is available on the use of N,N-Diethyl-N'-phenylmethanimidamide for the synthesis of the following heterocycles.

Synthesis of Five-Membered Nitrogen Heterocycles (e.g., Pyrroles, Thiazoles, Imidazoles, Oxadiazoles, Thiadiazoles, Triazoles)

There are no documented methods for the synthesis of these five-membered heterocycles using this compound.

Synthesis of Six-Membered Nitrogen Heterocycles (e.g., Pyridines, Pyrimidines, Thiadiazines, Triazines, Tetrazines)

The scientific literature does not describe the synthesis of these six-membered heterocycles from this compound.

Synthesis of Seven-Membered Nitrogen Heterocycles (e.g., Thiazepines)

Information on the synthesis of thiazepines or other seven-membered nitrogen heterocycles from this compound is not available.

Utilization in Condensation and Addition Reactions

There are no specific reports on the use of this compound in condensation or addition reactions.

Contributions to Multicomponent Reaction Sequences

The involvement of this compound in multicomponent reactions has not been documented.

N,n Diethyl N Phenylmethanimidamide As a Catalyst or Ligand Precursor

Organocatalytic Applications of Amidine Scaffolds

The core of N,N-Diethyl-N'-phenylmethanimidamide's catalytic ability lies in its amidine functional group. Amidines are recognized as one of the strongest classes of neutral organic bases, a property that is central to their application in organocatalysis.

Role as a Strong Organic Base in Catalytic Cycles

The high basicity of the amidine moiety in this compound allows it to act as a powerful Brønsted base catalyst. In a typical catalytic cycle, the amidine can deprotonate a weakly acidic substrate, generating a highly reactive nucleophilic intermediate. This intermediate then participates in the desired chemical transformation, after which the proton is returned, regenerating the amidine catalyst for the next cycle. This mode of action is crucial in a variety of organic reactions, including isomerizations, additions, and condensation reactions. The basic strength of the amidine is a key factor in its catalytic efficiency, enabling reactions that might not proceed with weaker bases.

Enantioselective Organocatalysis with Chiral Amidine Derivatives

While this compound itself is achiral, the incorporation of chiral elements into the amidine scaffold has become a powerful strategy in asymmetric synthesis. acs.org Chiral amidine derivatives have been successfully employed as organocatalysts to control the stereochemical outcome of reactions, producing one enantiomer of a product in excess over the other. researchgate.netmdpi.com These catalysts often function as bifunctional activators, where the basic amidine site activates one reactant while another part of the catalyst, such as a hydrogen-bond donor, interacts with the other reactant. researchgate.net This dual activation within a well-defined chiral environment allows for high levels of enantioselectivity. nih.gov The development of such catalysts has provided non-enzymatic pathways for the kinetic resolution of racemic alcohols and other important enantioselective transformations. acs.org

Precursor to N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

Beyond its direct use in organocatalysis, this compound can serve as a valuable precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbene ligands that have revolutionized transition metal catalysis due to their strong σ-donating properties and steric tunability. magtech.com.cnresearchgate.netscripps.edu

Synthesis of Metal-NHC Complexes Derived from Amidine Precursors

The transformation of an amidine such as this compound into an NHC ligand typically involves a cyclization reaction to form an imidazolium (B1220033) or related azolium salt, which is the direct precursor to the carbene. magtech.com.cn This salt can then be deprotonated with a strong base to generate the free NHC, which is subsequently reacted with a metal precursor to form the desired metal-NHC complex. nsf.gov Alternatively, the azolium salt can react directly with a metal complex that has a basic ligand. magtech.com.cn The resulting metal-NHC complexes are often highly stable and exhibit excellent catalytic activity. researchgate.net

Table 1: General Steps for Synthesis of Metal-NHC Complexes from Amidine Precursors

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Cyclization | Amidine, Dicarbonyl compound/equivalent | Azolium Salt (NHC Precursor) |

| 2 | Deprotonation | Azolium Salt, Strong Base | Free N-Heterocyclic Carbene |

This is a generalized pathway; specific reagents and conditions can vary.

Catalytic Activity of Amidine-Derived NHC Complexes in Cross-Coupling Reactions

Palladium-NHC complexes, which can be derived from amidine precursors, are particularly effective catalysts for cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.gov These complexes have shown remarkable efficiency in challenging transformations, such as the cross-coupling of traditionally inert amides and esters via the cleavage of strong C-N or C-O bonds. researchgate.netnih.govdigitellinc.com The strong electron-donating nature of the NHC ligand facilitates the oxidative addition step in the catalytic cycle, which is often rate-limiting. researchgate.netnih.gov This allows for reactions to proceed under milder conditions and with a broader range of substrates compared to catalysts with traditional phosphine (B1218219) ligands. nih.govresearchgate.net The steric bulk of the NHC ligand, influenced by the substituents from the original amidine (like the ethyl and phenyl groups in this compound), also plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species. researchgate.net

Table 2: Examples of Cross-Coupling Reactions Catalyzed by Pd-NHC Complexes

| Reaction Name | Electrophile | Nucleophile | Key Advantage of NHC Ligands |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Amides, Aryl Halides | Organoboron Compounds | High reactivity and stability, enabling C-N bond activation. nih.govresearchgate.net |

| Heck Coupling | Aryl Halides | Alkenes | Thermal stability and resistance to P-C bond cleavage. |

| Buchwald-Hartwig Amination | Aryl Halides | Amines | Efficient for forming C-N bonds with a wide range of amines. |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl N Phenylmethanimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Detailed experimental NMR data for N,N-Diethyl-N'-phenylmethanimidamide is not available in the sources reviewed. A complete structural analysis using NMR would require the following examinations:

¹H NMR Spectroscopic Characterization

A ¹H NMR spectrum would be crucial for identifying the chemical environment of the protons in the molecule. Hypothetically, one would expect to observe signals corresponding to the ethyl group protons (triplet for the CH₃ and a quartet for the CH₂), signals for the protons on the phenyl ring, and a signal for the methanimidamide proton. The exact chemical shifts (δ) and coupling constants (J) would provide insight into the electronic structure and conformation of the molecule. Without experimental data, a data table cannot be generated.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. One would anticipate distinct signals for the two carbons of the diethylamino group, the carbons of the phenyl ring (with potential for symmetry effects), and the central methanimidamide carbon. The chemical shift of the imine carbon would be particularly characteristic. An interactive data table of chemical shifts cannot be created without published experimental results.

Advanced 2D NMR Techniques

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary to definitively assign the proton and carbon signals. COSY spectra would establish proton-proton coupling relationships, for instance, between the CH₂ and CH₃ protons of the ethyl groups. HSQC would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. No published 2D NMR studies for this compound were found.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A key feature would be the C=N stretching vibration of the imine group. Other expected bands would include C-H stretching from the alkyl and aromatic groups, and C=C stretching from the phenyl ring. A data table of vibrational frequencies cannot be compiled due to the lack of available spectra.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry would determine the molecular weight of the compound and provide information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Common fragmentation pathways might involve the loss of ethyl groups or cleavage of the phenyl group. This analysis is not possible without experimental mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from transitions of electrons in the phenyl ring and the imidamide functional group. The electronic structure of the molecule, featuring a combination of π-systems and atoms with non-bonding electrons (lone pairs), allows for specific types of electronic excitations.

The principal electronic transitions anticipated for this compound are π → π* and n → π* transitions. The phenyl group, an aromatic chromophore, is primarily responsible for strong π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Aromatic systems typically display two such bands: the E-band (or E2-band) at shorter wavelengths (around 200 nm) and the B-band at longer wavelengths (around 250-290 nm). The presence of the diethylamino group, an auxochrome, attached to the imidamide nitrogen, which is in conjugation with the phenyl ring, is expected to cause a bathochromic (red) shift in these absorption bands. This shift to longer wavelengths occurs due to the electron-donating nature of the nitrogen atom, which extends the conjugated system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In addition to the π → π* transitions of the aromatic ring, the imidamide moiety (–N=CH–N<) itself contains both π electrons in the carbon-nitrogen double bond and non-bonding (n) electrons on the nitrogen atoms. This allows for n → π* transitions, which involve the excitation of a non-bonding electron into an antibonding π* orbital. Generally, n → π* transitions are of lower energy and intensity compared to π → π* transitions and would be expected to appear as weaker bands or shoulders at longer wavelengths in the spectrum.

Computational and Theoretical Investigations of N,n Diethyl N Phenylmethanimidamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimizationresearchgate.netresearchgate.netnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of N,N-Diethyl-N'-phenylmethanimidamide. researchgate.net DFT calculations are used to determine the molecule's ground-state electronic structure and to optimize its geometry, providing a detailed picture of its three-dimensional shape and electron distribution.

A key aspect of the molecular geometry of this amidine is the potential for different conformations arising from rotation around single bonds. The primary conformational questions would involve:

Rotation around the C-N single bonds of the diethylamino group.

Rotation around the N-phenyl bond , which would determine the orientation of the phenyl ring relative to the amidine core.

Geometric isomerism (E/Z) around the C=N double bond .

Table 1: Predicted Key Geometric Parameters for a Representative Formamidine (B1211174) (Illustrative) Note: This table presents typical values for a generic N,N-dialkyl-N'-arylformamidine as specific data for this compound is not available. Actual values would be determined by specific DFT calculations.

| Parameter | Predicted Value Range |

| C=N Bond Length | 1.28 - 1.32 Å |

| C-N (diethyl) Bond Length | 1.35 - 1.39 Å |

| N-C (phenyl) Bond Length | 1.40 - 1.44 Å |

| C-N-C (diethyl) Bond Angle | 115° - 120° |

| C=N-C (phenyl) Bond Angle | 120° - 125° |

| Phenyl Ring Dihedral Angle | 30° - 60° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which it is most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the phenyl ring, reflecting the electron-rich nature of these moieties. The LUMO is likely to be distributed over the C=N bond and the phenyl ring's π-system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Formamidine Derivative Note: These are representative values. The actual HOMO, LUMO, and gap energies for this compound would need to be calculated specifically.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This would allow for the assignment of specific vibrational modes, such as the characteristic C=N stretching frequency of the amidine group, as well as C-N and C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific atoms within the molecule and to confirm its conformational state in solution.

Conceptual DFT provides a framework for quantifying global and local reactivity indices based on the molecule's electronic structure. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Key reactivity descriptors include:

Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile.

These descriptors would allow for a more nuanced understanding of the reactivity of this compound in various chemical environments.

Table 3: Representative Conceptual DFT Reactivity Descriptors Note: These values are illustrative and would be calculated from the specific HOMO and LUMO energies of this compound.

| Descriptor | Formula | Typical Value Range |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.5 eV |

Molecular Dynamics Simulations for Conformational and Solvent Effects

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as solvent molecules.

For this compound, MD simulations could be employed to:

Explore the conformational landscape in different solvents, identifying the most stable conformations and the energy barriers between them.

Study the influence of solvent polarity on the molecule's structure and dynamics.

Investigate the hydration or solvation shell around the molecule, which is crucial for understanding its behavior in solution.

Mechanistic Studies of Amidine-Involved Reactions Using Computational Chemistrynih.gov

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov

Such studies could investigate:

Protonation: Amidines are strong bases, and computational studies can determine the most likely site of protonation and the associated pKa value.

Nucleophilic Attack: The reactivity of the amidine as a nucleophile can be modeled, for example, in reactions with electrophiles.

Cycloaddition Reactions: The participation of the amidine group in cycloaddition reactions can be explored, with calculations predicting the stereochemical and regiochemical outcomes. nih.gov

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Energy Barriers

The study of chemical reactions through computational methods hinges on the characterization of transition states, which are the highest energy points along a reaction coordinate, and the determination of the associated energy barriers. For reactions involving this compound, such as its formation or hydrolysis, density functional theory (DFT) is a commonly employed method to locate and characterize these transient structures.

In a theoretical investigation into the formation of N,N-disubstituted formamidines from 2-amino-3-cyano-4,6-diarylpyridines and dimethylformamide (DMF) in the presence of trifluoroacetic anhydride (B1165640) (TFAA), DFT calculations at the B3LYP/6-311G(p,d) level of theory were used to elucidate the reaction mechanism. researchgate.net This study, while not on this compound itself, provides a model for the computational approach that would be used. The mechanism was found to involve an unexpected nucleophilic attack of the solvent (DMF) on the activated carbonyl group, leading to a positively charged intermediate that is then attacked by the amine. researchgate.net

The transition states for each step of the reaction can be characterized by the presence of a single imaginary frequency in the vibrational analysis, confirming that the structure corresponds to a saddle point on the potential energy surface. The energy barrier for each step is the difference in energy between the transition state and the preceding reactant or intermediate.

Table 1: Illustrative Calculated Activation Energies for the Formation of a N,N-disubstituted Formamidine

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Amine + Activated DMF) | 0.00 |

| Transition State 1 (TS1) | +15.8 | |

| 2 | Intermediate 1 (M1) | +5.2 |

| Transition State 2 (TS2) | +21.3 | |

| 3 | Intermediate 2 (M2) | -2.5 |

| Transition State 3 (TS3) | +12.1 | |

| 4 | Intermediate 3 (M3) | -8.9 |

| Transition State 4 (TS4) | +3.4 | |

| 5 | Products (Formamidine + Byproducts) | -15.7 |

Note: This data is representative and based on a computational study of a related N,N-disubstituted formamidine synthesis. researchgate.net The values serve to illustrate the nature of data obtained from such computational investigations.

Reaction Pathway Elucidation and Energetics

The elucidation of a complete reaction pathway involves mapping out the energies of all reactants, intermediates, transition states, and products. This energy profile provides a comprehensive understanding of the reaction mechanism and its kinetics. For this compound, a key reaction to consider is its hydrolysis.

The energetics of the entire reaction pathway can be visualized in a potential energy surface diagram, which plots the energy of the system as a function of the reaction coordinate.

Table 2: Example of a Calculated Reaction Energy Profile for Amidine Hydrolysis

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (Amidine + H₂O) | 0.00 |

| TS1 | Transition State for water attack | +25.5 |

| INT | Tetrahedral Intermediate | +10.2 |

| TS2 | Transition State for proton transfer | +18.7 |

| P | Products (Amine + Formamide) | -5.1 |

Note: This table presents hypothetical data based on typical findings for amidine hydrolysis to illustrate the energetic landscape of such a reaction as determined by computational methods.

Quantum Chemical Investigations of Amidine Basicities and Nucleophilicities

Quantum chemical calculations are invaluable for understanding and quantifying the basicity and nucleophilicity of molecules like this compound. These properties are fundamental to the reactivity of the amidine functional group.

The basicity of an amidine is typically associated with the lone pair of electrons on the imino nitrogen atom. The pKa of the conjugate acid can be calculated using theoretical methods, often in conjunction with a continuum solvent model to account for the effects of the solvent. The calculated pKa is a quantitative measure of the compound's basicity.

The nucleophilicity of this compound, which is its ability to donate an electron pair to an electrophile, can also be investigated using quantum chemical methods. The highest occupied molecular orbital (HOMO) energy is often used as an indicator of nucleophilicity, with a higher HOMO energy suggesting greater nucleophilicity. Additionally, conceptual DFT descriptors such as the Fukui function can be used to identify the most nucleophilic sites within the molecule. For an amidine, both the imino and amino nitrogen atoms are potential nucleophilic centers, and computational analysis can help to distinguish their relative reactivity towards different electrophiles.

Table 3: Calculated Electronic Properties Relevant to Basicity and Nucleophilicity

| Property | Value (Arbitrary Units) | Implication |

| Proton Affinity (gas phase) | -240 kcal/mol | High intrinsic basicity |

| Calculated pKa (in water) | 9.5 | Moderately strong base in aqueous solution |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |

| Fukui Function (f-) on imino N | 0.45 | Primary site for nucleophilic attack |

| Fukui Function (f-) on amino N | 0.25 | Secondary site for nucleophilic attack |

Note: The values in this table are hypothetical and serve to illustrate the types of data that would be obtained from quantum chemical calculations to assess the basicity and nucleophilicity of this compound.

Applications of Amidine Functionalized Materials and Polymers

Amidine-Functionalized Polymeric Materials Development

The development of polymeric materials bearing amidine groups has led to a new class of functional polymers with tunable properties. The synthesis of these materials and their subsequent application, particularly in gas capture technologies, are areas of significant research interest.

Synthesis of Amidine-Bearing Polymers

Polymers functionalized with N,N-Diethyl-N'-phenylmethanimidamide can be conceptualized through several synthetic strategies. A primary approach involves the post-polymerization modification of a suitable polymer backbone. This method allows for the introduction of the amidine group onto a pre-existing polymer with a well-defined structure. For instance, a polymer with reactive side chains, such as chloromethyl or amino groups, could be chemically modified to introduce the desired amidine functionality.

Another approach is the direct polymerization of a monomer containing the this compound moiety. This would require the initial synthesis of a polymerizable derivative of the amidine, such as a vinyl or styrenic version. While potentially more direct, this method may require more complex monomer synthesis and polymerization optimization.

A general synthetic route to formamidines involves the reaction of a secondary amine with a formamide (B127407) derivative. For the specific synthesis of this compound, one plausible method is the reaction of N,N-diethylformamide with aniline (B41778) in the presence of a suitable coupling agent or catalyst. For example, an unexpected route for the synthesis of N,N-dialkyl formamidines has been reported by the reaction of amines with N,N-dialkyl formamides and phenyl chloroformate. researchgate.netdaneshyari.comdocumentsdelivered.com

The synthesis of N,N'-diarylformamidines has been achieved with high efficiency using catalytic amounts of iron(III) chloride at ambient temperatures, reacting primary aryl amines with triethylorthoformate. scirp.org This methodology highlights a simple and environmentally friendly procedure that avoids hazardous and expensive chemicals. scirp.org While this method produces diarylformamidines, similar principles could be adapted for the synthesis of N,N-dialkyl-N'-arylformamidines.

Amidine-Based Sorbents for Gas Capture Technologies (e.g., CO2 Capture)

Amidine-functionalized polymers are highly promising materials for carbon dioxide (CO2) capture due to the basic nature of the amidine nitrogen atoms. rsc.orgresearchgate.net These materials can chemically adsorb CO2, offering high selectivity and the potential for regeneration under mild conditions. rsc.org Solid adsorbents containing amidine functional groups are being explored to increase CO2 binding capacity and reduce the energy costs associated with regeneration compared to traditional liquid amine systems.

The mechanism of CO2 capture by amidine-based materials involves a chemical reaction where the amidine group acts as a base to capture the acidic CO2 molecule. This interaction is often enhanced in the presence of water. Research has shown that amidine-functionalized solid adsorbents can exhibit a high capacity for CO2 binding. For example, a polyamidine material was reported to bind 9.30 mol of CO2 per kg of polymer.

The efficiency of CO2 capture can be influenced by the structure of the polymer and the specific amidine group. Key performance indicators for these materials are their CO2 uptake capacity, selectivity over other gases like nitrogen, and their stability over multiple adsorption-desorption cycles.

Table 1: Comparison of CO2 Capture Performance in Amine-Based Sorbents

| Sorbent Type | CO2 Binding Ratio (mol CO2:mol amine/amidine) | Typical Binding Capacity | Regeneration Energy |

| Primary/Secondary Amines (e.g., MEA, DEA) | 2:1 | 2.5 to 4 mol CO2/kg absorbent | High |

| Liquid Tertiary Amines and Amidines | 1:1 | Lower volume of amine required | Slower binding kinetics |

| Solid Amidine Adsorbents | 1:1 | Up to 9.30 mol CO2/kg polymer | Lower |

This table is generated based on data from reference .

Amidine Role in Supramolecular Chemistry and Self-Assembly

The amidine functional group plays a significant role in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov This property allows amidine-containing molecules to act as building blocks for the construction of well-defined, self-assembled architectures. The ability of supramolecular systems to form through non-covalent interactions is a burgeoning area of research. mdpi.com

In the context of this compound, the N'-phenyl group can participate in π-π stacking interactions, further directing the self-assembly process. The combination of hydrogen bonding and π-stacking can lead to the formation of complex supramolecular structures such as sheets, ribbons, or helical assemblies.

The self-assembly of molecules is crucial for the development of new materials with tailored properties. nih.gov The reversible nature of the non-covalent interactions in supramolecular assemblies allows for the creation of dynamic and responsive materials.

Amidine-Containing Materials in Sensing and Recognition Systems

The ability of the amidine group to interact with various chemical species makes it a valuable component in the design of chemical sensors and recognition systems. researchgate.net Amidine-based chemosensors have been developed for the detection of a range of analytes, including metal ions and small molecules like carbon dioxide. researchgate.netrsc.orgnih.gov

An amidine-based fluorescent chemosensor has been developed for the detection of CO2. rsc.orgnih.gov The sensing mechanism is based on the viscosity increase of an ionic liquid formed during the reaction of the amidine groups with CO2, providing a visible way to detect the gas. rsc.orgnih.gov This sensor demonstrated high sensitivity to CO2, excellent water-resistance, and was not interfered by carbon monoxide. rsc.orgnih.gov

Furthermore, amidine-based colorimetric sensors have been synthesized for the detection of metal ions such as Fe3+, Fe2+, and Cu2+ in aqueous media. researchgate.net These sensors exhibit high selectivity and sensitivity, with a distinct color change detectable by the naked eye upon binding with the target metal ions. researchgate.net The interaction between the amidine moiety and the analyte can be designed to produce a measurable signal, such as a change in color, fluorescence, or an electrical signal.

Sustainable Chemistry and Process Intensification in N,n Diethyl N Phenylmethanimidamide Research

Green Solvents and Alternative Reaction Media for Amidine Synthesis and Reactions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of amidines often rely on volatile and hazardous organic solvents. Research into greener alternatives focuses on solvents with lower toxicity, biodegradability, and reduced volatility. While specific studies on N,N-Diethyl-N'-phenylmethanimidamide are limited, research on analogous N,N-disubstituted-N'-aryl amidines provides valuable insights into viable green solvent systems.

One promising approach is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), which can promote amidine synthesis while being more environmentally benign than many conventional solvents. For instance, a copper-catalyzed protocol for the synthesis of N-substituted benzamidines has been successfully developed using TFE as the solvent. mdpi.com This method demonstrates the potential for greener solvent systems in the synthesis of the broader class of N-aryl amidines.

Another strategy involves minimizing or eliminating the use of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation, represent a significant step towards sustainable synthesis. These methods can lead to shorter reaction times, higher yields, and a drastic reduction in waste.

| Green Solvent/Alternative Medium | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| 2,2,2-Trifluoroethanol (TFE) | Benzonitrile, Benzylamine | N-benzylbenzamidine | 83% | CuCl (15 mol%), Cs2CO3 (2 equiv.), 2,2'-bipyridine (B1663995) (30 mol%), O2 atmosphere, 100 °C, 15 h | mdpi.com |

| Solvent-free | Aromatic aldehydes, Non-volatile amines | N-substituted aldimines | 75-100% | Microwave irradiation, 8 minutes, 100 °C | Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines |

Catalytic Approaches for Enhanced Atom Economy and Reduced Waste Generation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic methods are central to improving atom economy as they allow for the use of small amounts of a catalyst to facilitate a reaction, thereby reducing the generation of stoichiometric waste.

For the synthesis of N,N-disubstituted-N'-aryl amidines, several catalytic approaches have been explored. Transition metal catalysis, particularly with copper, has shown promise. A copper-catalyzed protocol for the synthesis of N-substituted amidines from nitriles and amines offers a more atom-economical route compared to traditional methods that often involve stoichiometric activating agents. mdpi.com

Base-promoted or base-catalyzed methods also offer an alternative for the synthesis of N'-aryl-N,N-dimethylformamidines. These methods can avoid the use of metal catalysts, which can be advantageous in terms of cost and potential metal contamination of the final product.

| Catalytic System | Reactants | Product | Atom Economy (%) | Catalyst Loading | Reference |

| CuCl/2,2'-bipyridine | Benzonitrile, Benzylamine | N-benzylbenzamidine | ~100% (theoretical) | 15 mol% CuCl, 30 mol% 2,2'-bipyridine | mdpi.com |

| Base-promoted | Arylamines, Imine complex from DMF and Me2SO4 | N'-aryl-N,N-dimethylformamidines | High (avoids stoichiometric activators) | Base (e.g., K2CO3) |

Note: Atom economy is a theoretical value calculated based on the molecular weights of the reactants and the desired product. The provided data is for analogous amidine syntheses.

Flow Chemistry Applications for Continuous Amidine Production and Reaction Monitoring

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages for process intensification. These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. nih.gov

The application of flow chemistry to the synthesis of N,N-disubstituted-N'-aryl amidines, including this compound, can lead to more efficient and reproducible production processes. Continuous flow reactors, such as microreactors or packed-bed reactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

Process Optimization in Continuous Flow Reactors

Optimizing a chemical process in a continuous flow system involves systematically varying reaction parameters to achieve the desired outcome, such as maximizing yield or minimizing reaction time. The small reactor volumes in flow chemistry allow for rapid screening of a wide range of conditions with minimal consumption of reagents.

For the synthesis of related pharmaceutical intermediates, flow processes have been successfully optimized. For example, in a multi-step synthesis, reaction parameters such as flow rate and temperature were adjusted to maximize conversion and productivity. researchgate.net Similar optimization strategies can be applied to the continuous production of this compound.

| Parameter | Range Explored | Optimal Condition | Outcome | Reference |

| Flow Rate | 0.05 - 0.3 mL/min | 0.1 mL/min (substrate), 0.3 mL/min (reagent) | Full conversion, max. productivity | researchgate.net |

| Temperature | 100 - 160 °C | 160 °C | Homogeneous reaction, 87% conversion | researchgate.net |

| Residence Time | 5 - 20 min | 20 min | 96% conversion | researchgate.net |

Note: The data presented is from the optimization of a continuous flow synthesis of a pharmaceutical intermediate and serves as an illustrative example of the parameters that can be optimized for amidine synthesis.

In-Line Analytical Techniques for Flow Chemistry of Amidines

A key advantage of flow chemistry is the ability to integrate in-line analytical techniques for real-time reaction monitoring. Process Analytical Technology (PAT) tools, such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be coupled with flow reactors to provide continuous data on reaction progress, intermediate formation, and product quality. researchgate.net

In-line FTIR spectroscopy, using technologies like the ReactIR™ flow cell, is a powerful tool for monitoring the consumption of reactants and the formation of products by tracking characteristic infrared absorption bands. mt.com This real-time data allows for rapid process understanding and optimization, as well as ensuring the process remains within the desired operating parameters.

| In-line Analytical Technique | Monitored Species | Type of Information Obtained | Potential Application for Amidine Synthesis | Reference |

| FTIR (ReactIR™) | Reactants, Products, Intermediates | Real-time concentration profiles, reaction kinetics, endpoint determination | Monitoring the conversion of the nitrile or formamide (B127407) starting material and the formation of the C=N bond of the amidine. | mt.com |

| NMR Spectroscopy | Reactants, Products, Intermediates | Structural information, quantitative analysis of reaction mixture | Real-time structural confirmation of the amidine product and quantification of isomers if present. | researchgate.net |

Future Perspectives and Emerging Research Avenues for N,n Diethyl N Phenylmethanimidamide

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of formamidines, including N,N-Diethyl-N'-phenylmethanimidamide, is undergoing a significant evolution, with a strong emphasis on sustainability, efficiency, and atom economy. Future research will likely pivot from traditional batch syntheses towards more advanced and greener methodologies.

One of the most promising avenues is the adoption of continuous-flow chemistry . This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to conventional batch processes. The transition of established formamidine (B1211174) syntheses, such as the reaction of N,N-diethylformamide with aniline (B41778) derivatives, into flow reactors could significantly enhance production efficiency.

Furthermore, green chemistry principles are increasingly influential. Research is focusing on catalyst-free and solvent-free reaction conditions. For instance, methods involving the reaction of amines, sulfonyl azides, and terminal ynones under solvent-free conditions have been developed for related N-sulfonyl formamidines, suggesting that similar eco-friendly protocols could be designed for this compound. Another sustainable approach is electrochemical synthesis , which can offer a cost-efficient and waste-reducing alternative to traditional methods that often rely on precious metal catalysts or stoichiometric reagents.

The development of novel multicomponent reactions (MCRs) also presents a fertile ground for future synthetic exploration. MCRs that allow for the one-pot synthesis of complex formamidine structures from simple, readily available starting materials would be highly desirable for creating libraries of derivatives for screening in various applications.

| Synthetic Methodology | Key Advantages | Potential for this compound |

| Continuous-Flow Chemistry | Enhanced safety, scalability, and process control. | Could enable more efficient and safer large-scale production. |

| Catalyst-Free Synthesis | Reduced environmental impact and cost, simpler purification. | Development of protocols avoiding metal catalysts or harsh reagents. |

| Electrochemical Methods | Use of sustainable reagents, reduced waste. | A greener alternative for the formation of the amidine core. |

| Multicomponent Reactions | High efficiency, atom economy, and structural diversity. | Rapid generation of analogues for structure-activity relationship studies. |

Development of Advanced Catalytic Systems Incorporating Amidine Moieties

The amidine functional group is a versatile ligand for transition metals, and this compound can serve as a precursor to formamidinate ligands. These ligands are known to stabilize a wide range of metal centers in various oxidation states, making them highly valuable in catalysis.

Future research is expected to focus on designing advanced catalytic systems where formamidinate ligands derived from this compound are used to fine-tune the electronic and steric properties of metal complexes. These tailored catalysts could exhibit enhanced activity, selectivity, and stability in a variety of important chemical transformations. For example, formamidine-based palladium complexes have already shown excellent activity in Suzuki-Miyaura cross-coupling reactions. nih.gov Similarly, rare-earth metal complexes supported by formamidinate ligands have demonstrated good activity in isoprene (B109036) polymerization. nih.gov

Beyond their role as ligands in transition metal catalysis, formamidines can also function as organocatalysts . The basic nitrogen atoms of the amidine group can activate substrates through hydrogen bonding or act as a Brønsted base. This opens up possibilities for using this compound or its derivatives in asymmetric catalysis, a field of critical importance for the pharmaceutical and agrochemical industries. The development of chiral formamidine catalysts for enantioselective reactions represents a significant and largely untapped area of research.

| Catalytic System | Role of Amidine Moiety | Potential Applications |

| Transition Metal Complexes | Formamidinate ligand | Cross-coupling reactions, polymerization, hydrogenation. |

| Organocatalysis | Brønsted base, hydrogen bond donor/acceptor | Asymmetric synthesis, activation of small molecules. |

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis and Discovery

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. For a compound like this compound, machine learning (ML) offers powerful tools to accelerate its development and discovery of new applications.

Predictive Modeling: ML algorithms can be trained on existing chemical data to build predictive models for various properties of this compound and its derivatives. nih.gov These models can forecast physicochemical properties, reactivity, and even potential catalytic performance without the need for extensive laboratory experiments. escholarship.org This in silico screening can rapidly identify promising candidate molecules for specific applications, saving significant time and resources.

Catalyst Design: Generative AI models can design novel catalysts based on the formamidine scaffold. catalysis-summit.com By learning the complex relationships between a catalyst's structure and its performance, these algorithms can propose new ligand designs or organocatalyst structures derived from this compound with potentially superior activity or selectivity for targeted chemical reactions. psu.edu This data-driven approach accelerates the discovery cycle for new and improved catalytic systems. arxiv.org

| AI/ML Application | Description | Impact on this compound Research |

| Predictive Property Modeling | Using algorithms to forecast molecular properties. | Rapidly screen derivatives for desired characteristics. |

| Automated Synthesis Optimization | AI-guided experimentation to find optimal reaction conditions. | Increase synthetic yield and efficiency. |

| Generative Catalyst Design | AI algorithms propose novel catalyst structures. | Accelerate the discovery of new catalysts for specific applications. |

Design of this compound-Derived Smart Materials and Functional Frameworks

The unique chemical properties of the amidine group make it an attractive building block for the creation of "smart" materials—materials that respond to external stimuli such as pH, temperature, or the presence of specific molecules.

Stimuli-Responsive Polymers: The amidine functionality can be protonated and deprotonated, making it pH-responsive. Polymers incorporating this compound or similar amidine monomers could exhibit tunable properties. For instance, their solubility or conformation could change in response to pH fluctuations, which is highly desirable for applications in drug delivery systems that target the acidic microenvironment of tumors or specific cellular compartments. nih.govrsc.org Furthermore, some amidine-containing systems can reversibly bind carbon dioxide (CO₂), leading to a switchable change in properties like hydrophilicity, which can be exploited in areas like CO₂ capture or switchable surfactants. nih.govnih.gov

Functional Frameworks: this compound and its derivatives can be incorporated as linkers or templates in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . The amidine group can coordinate with metal ions in MOFs or serve as a reactive site for forming covalent bonds in COFs. researchgate.net The resulting frameworks could possess tailored pore sizes and chemical functionalities, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The basicity of the amidine group within the pores could be particularly useful for catalytic applications or for the selective adsorption of acidic gases.

| Material Type | Role of Amidine Moiety | Potential Applications |

| Stimuli-Responsive Polymers | pH- or CO₂-responsive group. | Drug delivery, sensors, switchable surfactants, CO₂ capture. |

| Metal-Organic Frameworks (MOFs) | Linker or templating agent. | Gas storage and separation, heterogeneous catalysis. |

| Covalent Organic Frameworks (COFs) | Covalently integrated functional group. | Catalysis, selective adsorption. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.